4-(3-chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine
Description
4-(3-Chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine is a synthetic morpholine derivative characterized by a benzothiophene carbonyl backbone substituted with a chlorine atom at the 3-position and two methyl groups at the 2- and 6-positions of the morpholine ring. The chlorine substituent likely enhances binding affinity to biological targets, while the benzothiophene moiety may improve stability against metabolic degradation.
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-9-7-17(8-10(2)19-9)15(18)14-13(16)11-5-3-4-6-12(11)20-14/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXMGMZOYDGWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MMV020492 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Stepwise organic synthesis: Using reagents like aldehydes, ketones, and amines under controlled conditions.
Catalysis: Employing catalysts to facilitate specific reactions.
Purification: Techniques such as crystallization and chromatography to isolate the desired compound
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro substituent on the benzothiophene ring undergoes nucleophilic displacement under specific conditions:
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Aromatic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) .
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Selectivity : The electron-withdrawing carbonyl group adjacent to the chloro substituent enhances electrophilicity, facilitating substitution.
Example Protocol :
text3-Chlorobenzothiophene-2-carbonyl chloride + Amine → Substituted benzothiophene derivative Conditions: Reflux in dioxane, 16–24 h, yields 23–71% [3].
Acylation and Coupling Reactions
The carbonyl group participates in amide bond formation and Friedel-Crafts acylation:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide coupling | TBTU, EDC·HCl, Et₃N in DMF (rt, 1–3 h) | 13–41% | |
| Friedel-Crafts acylation | R₂COCl, AlCl₃ in CH₂Cl₂ (−30°C to +30°C) | 68–80% |
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Key Finding : The 2,6-dimethylmorpholine moiety is critical for maintaining biological activity; substitutions (e.g., piperidine, thiomorpholine) reduce efficacy .
Ring-Opening and Functionalization
The morpholine ring undergoes controlled ring-opening under acidic or reductive conditions:
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Acid-mediated cleavage : Concentrated HCl in methanol (1 h, rt) removes protective groups (e.g., MOM) .
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Reduction : LiAlH₄ in ether reduces carbonyl to alcohol intermediates .
Notable Limitation : Ring-opening disrupts the compound’s pharmacological profile, necessitating protective strategies during synthesis .
Substituent Effects on Reactivity and Activity
Modifications at the benzothiophene or morpholine ring alter reactivity and bioactivity:
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Lipophilicity Rule : Apolar groups (methyl, benzyloxy) enhance activity, while polar groups (hydroxymethyl) diminish it .
Decarboxylation and Alkylation
Decarboxylation of benzothiophene-2-carboxylic acid derivatives is achieved via:
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Cu₂O-mediated decarboxylation : Converts carboxylic acid to unsubstituted benzothiophene (80% yield) .
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Alkylation : K₂CO₃ in ethanol with bromoalkanes (e.g., 1,4-bromochlorobutane) yields chloroalkoxy derivatives .
Hydrogenation and Reduction
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Catalytic hydrogenation : Pd/C in H₂O selectively reduces nitro groups and aromatic rings (60–70% trans selectivity) .
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LiAlH₄ reduction : Converts esters to primary alcohols for subsequent mesylation or alkylation .
Protection/Deprotection Strategies
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Boc protection : (Boc)₂O in THF shields amines during synthesis .
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Deprotection : HCl in ethanol removes Boc groups quantitatively .
Key Synthetic Challenges
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(3-chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid derivatives with morpholine derivatives under specific conditions. The characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Antimicrobial Properties
Research indicates that benzothiophene derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to 4-(3-chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine possess the ability to inhibit the growth of various bacterial and fungal strains. This has been attributed to their ability to disrupt cellular processes in microorganisms .
Anticancer Potential
There is growing interest in the anticancer properties of benzothiophene derivatives. Compounds that share structural similarities with 4-(3-chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine have been tested for their cytotoxic effects against cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Case Study 1: Synthesis and Antimicrobial Testing
In a study published in the Journal of Chilean Chemical Society, researchers synthesized a series of benzothiophene derivatives and evaluated their antimicrobial activities. Among these, a compound structurally related to 4-(3-chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess efficacy .
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the cytotoxic effects of benzothiophene derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity. The mechanism was proposed to involve the induction of oxidative stress and subsequent apoptotic pathways .
Mechanism of Action
The mechanism of action of MMV020492 involves its interaction with specific molecular targets in the malaria parasite. It inhibits the transmission of the parasite by interfering with its life cycle stages within the mosquito. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s ability to develop and reproduce within the mosquito host .
Comparison with Similar Compounds
Fenpropimorph (CAS 67564-91-4)
Fenpropimorph Acid
Ethofumesate (CAS 26225-79-6)
- Structure : (±)-2-ethoxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulfonate.
- Key Groups : Methanesulfonate ester, benzofuran ring.
- Applications : Herbicide inhibiting lipid synthesis in weeds.
- Environmental Data : Higher water solubility due to sulfonate group; detected in groundwater monitoring programs .
4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine Hydrobromide
- Structure : Morpholine ring with imidazoline substituent.
- Key Groups : Imidazoline (basic nitrogen-rich moiety).
- Applications : Medicinal chemistry (e.g., catalyst or intermediate in drug synthesis) . Contrasts with agrochemical analogs due to polar imidazoline group, favoring receptor interactions.
Comparative Analysis Table
Key Findings
Substituent-Driven Bioactivity :
- Chlorine and benzothiophene in the target compound may enhance fungicidal activity compared to fenpropimorph’s tert-butylphenyl group, which optimizes membrane penetration .
- Ethofumesate’s sulfonate group increases solubility but reduces soil adsorption, raising leaching risks .
Metabolic and Environmental Fate: Fenpropimorph acid’s carboxyl group exemplifies metabolic detoxification pathways, reducing toxicity but increasing environmental spread .
Divergent Applications :
- Imidazoline-containing morpholines () prioritize hydrogen bonding for drug-receptor interactions , while agrochemical analogs prioritize hydrophobicity for pathogen membrane disruption.
Biological Activity
The compound 4-(3-chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine is a derivative of benzothiophene that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 283.77 g/mol. The structure features a benzothiophene moiety, which is known for its diverse biological properties.
Research indicates that compounds containing benzothiophene structures often exhibit activities related to:
- Antimicrobial properties : Benzothiophenes have shown activity against various bacterial strains.
- Antioxidant effects : These compounds can scavenge free radicals, contributing to cellular protection.
- Enzyme inhibition : Specific derivatives may inhibit enzymes involved in metabolic pathways, impacting various physiological processes.
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is presented in the table below:
Case Studies
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Antibacterial Activity :
A study evaluated the antibacterial efficacy of related benzothiophene derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potential as an antibacterial agent. -
Antioxidant Properties :
Research on the antioxidant capacity of benzothiophene derivatives indicated that they effectively reduced oxidative stress markers in vitro. This suggests a protective role against oxidative damage in cells. -
Cytotoxicity in Cancer Cells :
A recent investigation into the cytotoxic effects of benzothiophene derivatives on human cancer cell lines revealed that these compounds could induce apoptosis through caspase activation pathways. This highlights their potential as chemotherapeutic agents.
Q & A
Q. What are the critical steps in synthesizing 4-(3-chloro-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling the 3-chloro-1-benzothiophene-2-carbonyl moiety with 2,6-dimethylmorpholine. Key steps include:
- Carbonyl Activation : Use coupling agents like EDC/HOBt for amide bond formation between the benzothiophene carbonyl and morpholine nitrogen.
- Protection/Deprotection : Protect reactive groups (e.g., amines) during synthesis to avoid side reactions.
- Intermediate Characterization : Employ HPLC for purity assessment and NMR (¹H/¹³C) to confirm intermediate structures. For example, the morpholine ring's stereochemistry can be verified via NOE experiments .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates intermediates.
Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies substituents (e.g., methyl groups on morpholine at δ ~1.2 ppm; benzothiophene protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
- HPLC-PDA : Ensures >95% purity by monitoring UV absorbance (benzothiophene absorbs at λ ~280 nm).
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally related benzothiazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from the compound’s diastereomeric or conformational isomers?
- Methodological Answer :
- Dynamic NMR (DNMR) : Detects slow conformational exchange in morpholine rings by variable-temperature experiments (e.g., coalescence temperature analysis).
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric synthesis introduces stereocenters.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and compare them to experimental data to identify dominant conformers. For example, the morpholine ring’s chair vs. boat conformation can lead to conflicting NOE correlations .
Q. What strategies optimize the compound’s stability under experimental conditions (e.g., aqueous buffers or light exposure)?
- Methodological Answer :
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the carbonyl group).
- Light Sensitivity : Use amber vials and UV-vis spectroscopy to assess photodegradation rates. Benzothiophene derivatives are prone to photooxidation; antioxidants like BHT may mitigate this.
- pH-Dependent Stability : Test solubility and stability in buffers (pH 1–10). Morpholine’s basic nitrogen (pKa ~7.4) may protonate in acidic media, altering solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partition) or reverse-phase HPLC (using calibration standards).
- Theoretical Adjustments : Computational tools (e.g., ChemAxon) often underestimate LogP for halogenated aromatics. Correct using fragment-based contributions (e.g., +0.5 for 3-chloro substitution on benzothiophene).
- Validation : Compare with structurally similar compounds, such as 2-((4-chlorophenyl)sulfonyl)benzothiophene derivatives, where experimental LogP values are documented .
Structural and Functional Insights
Q. What role does the 3-chloro substituent on the benzothiophene ring play in the compound’s electronic properties?
- Methodological Answer :
- Electron-Withdrawing Effect : The chloro group decreases electron density on the benzothiophene ring, confirmed via Hammett σ constants (σₘ ~0.37 for Cl). This enhances electrophilicity of the carbonyl group, impacting reactivity in nucleophilic acyl substitutions.
- Computational Analysis : DFT calculations (e.g., Mulliken charges) quantify charge distribution. For example, the carbonyl carbon’s partial positive charge increases by ~0.1 e⁻ compared to non-chlorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
